molecular formula C18H16N2O B1292421 2-Azetidinomethyl-2'-cyanobenzophenone CAS No. 898754-44-4

2-Azetidinomethyl-2'-cyanobenzophenone

Cat. No. B1292421
CAS RN: 898754-44-4
M. Wt: 276.3 g/mol
InChI Key: LVHDPAJXIQUJPS-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2’-cyanobenzophenone, also known as 2-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile, is a chemical compound with the molecular formula C18H16N2O . It is produced by CHEMLYTE SOLUTIONS CO., LTD .


Molecular Structure Analysis

The molecular weight of 2-Azetidinomethyl-2’-cyanobenzophenone is 276.3 g/mol . The exact mass is 276.33 . The InChIKey for this compound is LVHDPAJXIQUJPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The density of 2-Azetidinomethyl-2’-cyanobenzophenone is 1.22g/cm3, and its boiling point is 484.9ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Pharmaceutical Research

“2-Azetidinomethyl-2’-cyanobenzophenone” is a heterocyclic organic compound that has potential applications in pharmaceutical research . Its unique structure could be utilized in the synthesis of various pharmacologically active molecules. For instance, its benzophenone core is a common moiety in several therapeutic agents, and modifications to this core can lead to the development of new drugs with improved efficacy and safety profiles.

Material Science

In material science, this compound’s robust molecular structure could be explored for the development of new polymers or coatings. Its high boiling point suggests thermal stability, which is a desirable property in materials that need to withstand high temperatures .

Chemical Synthesis

As a benzophenone derivative, “2-Azetidinomethyl-2’-cyanobenzophenone” can serve as an intermediate in organic synthesis. It could be used to create complex molecules through various chemical reactions, including cycloadditions, which are pivotal in constructing cyclic compounds.

Biological Activity Studies

The biological activity of this compound can be investigated due to its structural similarity to known bioactive molecules. Research could focus on its interaction with biological targets, such as enzymes or receptors, to determine potential therapeutic uses.

Environmental Applications

In environmental research, “2-Azetidinomethyl-2’-cyanobenzophenone” might be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing its suitability for use in environmentally sensitive applications.

Analytical Chemistry

This compound could also be used as a standard or reagent in analytical chemistry to develop new methods for detecting similar structures or functional groups in complex mixtures .

properties

IUPAC Name

2-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-6-1-3-8-16(14)18(21)17-9-4-2-7-15(17)13-20-10-5-11-20/h1-4,6-9H,5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHDPAJXIQUJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643692
Record name 2-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-2'-cyanobenzophenone

CAS RN

898754-44-4
Record name 2-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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